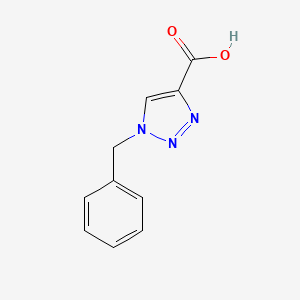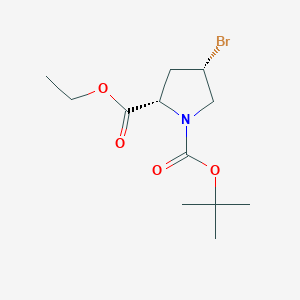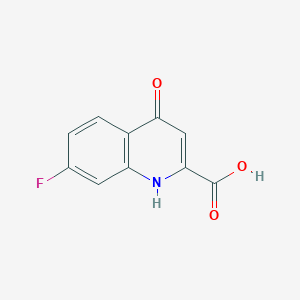![molecular formula C25H47NO9 B1368845 2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid is a natural product found in Alternaria alternata with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Reactions
- Cyclocondensation Reactions : The compound [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters, formed from specific pyrimidinones and dimethyl acetylenedicarboxylate, undergoes rearrangement to 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido-[1,2-b]-[1,2,4]triazine-3-acetic acid methyl esters. This process demonstrates the chemical reactivity and potential for complex formation of similar butanedioic acid derivatives (Bitha, Hlavka, & Lin, 1988).
Synthesis and Enantioselectivity
- Enantioselective Synthesis : Research shows the stereoselective alkylation of enolates of acyloxazolidinones with methyl bromoacetate followed by oxidation and rearrangement leading to the synthesis of (S)-2-(Aminomethyl)butanedioic acid. This process is significant in understanding the enantioselective synthesis of butanedioic acid derivatives (Arvanitis, Motevalli, & Wyatt, 1996).
Conformational Studies
- Conformational Analysis : Studies of 2-carboxy-1,4-butanedioic acid and its ionized forms in dimethyl sulfoxide (DMSO) shed light on the conformational equilibria and intramolecular hydrogen bonding of butanedioic acid derivatives. Such understanding is crucial for the design of molecules with specific geometric and electronic properties (Nair & Roberts, 2003).
Metabolic and Biological Applications
- Biological Buffer Components : TRIS (2-Amino-2-(hydroxymethyl)-1,3-propanediol) and EDTA are used as DNA stabilizers in irradiation studies, suggesting that similar butanedioic acid derivatives could have applications as buffer components or stabilizers in biological research (Ribar et al., 2018).
Propiedades
Nombre del producto |
2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid |
|---|---|
Fórmula molecular |
C25H47NO9 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
2-[2-(17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34) |
Clave InChI |
CTXQVLLVFBNZKL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)